P-Nitrophenyl beta-D-lactopyranoside

Description

Historical Context of Aryl Glycosides in Enzymology

The use of synthetic substrates in enzymology is a practice that has evolved with our understanding of enzyme mechanisms. Early studies on glycoside hydrolysis were foundational to understanding how these enzymes function. researchgate.netnih.gov The introduction of aryl glycosides, which feature a sugar molecule linked to an aromatic ring system, marked a significant advancement. These synthetic compounds often mimic natural substrates, allowing researchers to study enzyme kinetics and specificity under controlled laboratory conditions. The stability and defined chemical nature of aryl glycosides, compared to complex natural polysaccharides, provided a clearer window into the catalytic action of glycosidases. mdpi.com The development of chromogenic and fluorogenic aryl glycosides, which release a colored or fluorescent molecule upon enzymatic cleavage, was a particularly transformative step, enabling simple and continuous monitoring of enzyme activity. mdpi.comnih.gov

Significance of P-Nitrophenyl beta-D-lactopyranoside as a Substrate for Glycosidases

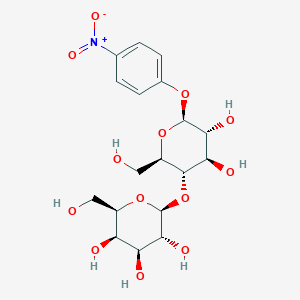

This compound is a synthetic disaccharide derivative that plays a vital role as a chromogenic substrate in biochemical assays. nih.gov Its structure consists of a beta-lactose (B51086) molecule linked to a p-nitrophenyl group. nih.gov The significance of pNPL lies in its ability to generate a colored product upon enzymatic hydrolysis.

The compound itself is colorless. However, when a suitable glycosidase enzyme cleaves the glycosidic bond between the lactose (B1674315) and the p-nitrophenyl group, it releases lactose and p-nitrophenol. nih.gov In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be quantitatively measured by spectrophotometry, typically at a wavelength of 405-420 nm. caymanchem.comcaymanchem.com This color change provides a direct and convenient method for detecting and quantifying the activity of enzymes that can hydrolyze the β-glycosidic linkage of lactose.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

| CAS Number | 4419-94-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₈H₂₅NO₁₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 463.39 g/mol | sigmaaldrich.com |

| Appearance | White powder | sigmaaldrich.com |

| Solubility | Water (19.60-20.40 mg/mL) | sigmaaldrich.com |

Overview of Research Applications for this compound

The unique properties of pNPL make it a valuable tool in a variety of research applications, primarily centered on the characterization of glycosidase enzymes.

Selective Assay for Exoglucanases: Research has demonstrated the use of p-nitrophenyl-beta-D-lactoside (pNPL) as a selective substrate for measuring the activity of exo-1,4,-beta-glucanases, such as cellobiohydrolases. nih.gov These enzymes specifically cleave the bond between the p-nitrophenyl group and the disaccharide. The interference from β-glucosidases, which can also act on this substrate, can be eliminated by using a specific inhibitor like D-glucono-1,5-delta-lactone. nih.gov This allows for the specific quantification of exoglucanase activity within a complex mixture of cellulolytic enzymes. nih.gov

Studying Enzyme Kinetics and Specificity: pNPL is employed in kinetic studies of various glycosidases. For example, it has been used to analyze the activity of GH7 cellobiohydrolases, revealing insights into productive and non-productive substrate binding in the enzyme's active site. nih.gov By using pNPL and its analogs, researchers can determine key kinetic parameters and understand the substrate specificity of enzymes. For instance, it has been used to determine the substrate specificity of β-glucosidase from the yeast Debaryomyces hansenii and to assess the activity of β-lactosidase. sigmaaldrich.com The hydrolysis of pNPL and similar substrates like p-nitrophenyl-β-D-cellobioside (pNPC) by these enzymes provides a basis for comparing their catalytic efficiencies and modes of action. nih.gov

Investigating Enzyme Inhibition: The hydrolysis of pNPL can be used in assays to screen for and characterize enzyme inhibitors. By measuring the reduction in the rate of p-nitrophenol release in the presence of a potential inhibitor, scientists can determine the inhibitor's potency and mechanism of action. This is crucial for drug discovery and for understanding metabolic regulation.

Table 2: Research Applications and Targeted Enzymes for pNPL

| Enzyme Class/Specific Enzyme | Research Application | Source(s) |

| Exo-1,4,-beta-glucanases (Cellobiohydrolases) | Selective measurement of exoglucanase activity in cellulolytic mixtures. | nih.gov |

| GH7 Cellobiohydrolases (e.g., from Trichoderma reesei) | Analysis of enzyme kinetics and non-productive binding. | nih.gov |

| β-Lactosidase | Determination of β-lactosidase activity. | sigmaaldrich.com |

| β-Glucosidase (e.g., from Debaryomyces hansenii) | Determination of substrate specificity. | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310117 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-94-7 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for P Nitrophenyl Beta D Lactopyranoside

Chemical Synthesis Pathways of P-Nitrophenyl beta-D-lactopyranoside

The synthesis of this compound (pNP-β-D-Lac) typically involves the formation of a glycosidic bond between the lactose (B1674315) molecule and a p-nitrophenyl aglycone. This process relies on established principles of carbohydrate chemistry, particularly condensation reactions.

The formation of the glycosidic linkage in p-nitrophenyl glycosides is often achieved through condensation reactions. A common strategy is the Koenigs-Knorr method, which involves the reaction of a glycosyl halide with an alcohol. In the context of pNP-β-D-Lac synthesis, this would involve a protected lactose derivative, such as hepta-O-acetyl-lactosyl bromide, reacting with p-nitrophenol. The reaction is typically promoted by a heavy metal salt, like silver or mercury salts, which acts as a halide acceptor.

After synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, and by-products. Therefore, robust purification techniques are essential to isolate the compound in a pure form.

Crystallization is a frequently used method, where the crude product is dissolved in a suitable solvent system (e.g., aqueous ethanol) and allowed to crystallize, separating it from soluble impurities. umich.edu However, when dealing with complex mixtures of similar glycosides, chromatographic techniques are indispensable. Cellulose-column chromatography has proven effective for separating different p-nitrophenyl glycosides from one another. umich.edu Other powerful chromatographic methods used in the purification of related biomolecules, which are applicable here, include anion-exchange, gel filtration, and hydrophobic interaction chromatography. nih.govnih.gov The progress of purification can be monitored using techniques like thin-layer chromatography (TLC), with visualization under UV light to detect the p-nitrophenyl group. umich.edu

Table 1: Purification Methodologies for this compound and Related Glycosides

| Technique | Principle of Separation | Typical Application | Reference |

|---|---|---|---|

| Crystallization | Differences in solubility between the target compound and impurities. | Final purification step to obtain a highly pure, crystalline product. | umich.edu |

| Column Chromatography (Cellulose) | Partitioning of solutes between a stationary cellulose phase and a mobile solvent phase. | Separation of structurally similar glycoside isomers. | umich.edu |

| Anion-Exchange Chromatography | Separation based on net surface charge. | Applicable for separating charged derivatives or removing charged impurities. | nih.govnih.gov |

| Gel Filtration Chromatography | Separation based on molecular size and shape. | Removal of high or low molecular weight impurities. | nih.govnih.gov |

| Thin-Layer Chromatography (TLC) | Differential migration on a solid support based on affinity for the stationary and mobile phases. | Monitoring reaction progress and assessing the purity of fractions. | umich.edu |

Synthesis of this compound Derivatives for Mechanistic Probes

Derivatives of pNP-β-D-Lac are synthesized to serve as mechanistic probes for studying enzyme function, specificity, and active site architecture. These modifications can be made to the aglycone or the sugar moiety.

Modifying the aglycone (the p-nitrophenyl group) provides a powerful tool to investigate enzyme-substrate interactions. By altering the electronic properties or steric hindrance of the aglycone, researchers can probe the specific requirements of an enzyme's active site. For example, changing the position of the nitro group from the para (4-position) to the ortho (2-position) results in ortho-Nitrophenyl-β-galactoside (ONPG), another well-known chromogenic substrate. wikipedia.org This subtle change can significantly affect the kinetics of enzyme hydrolysis. Other modifications could include introducing different electron-withdrawing or electron-donating groups to the phenyl ring to systematically study electronic effects on catalysis. The synthesis of these analogues would follow similar condensation pathways as the parent compound, utilizing the appropriately substituted phenol as the starting material.

Isotopic labeling, such as the incorporation of deuterium (²H) or carbon-13 (¹³C), is a cornerstone of mechanistic enzymology. Synthesizing deuterated or otherwise labeled pNP-β-D-Lac allows for detailed kinetic isotope effect (KIE) studies. These experiments can pinpoint the rate-determining steps of the enzymatic reaction, such as glycosidic bond cleavage. The synthesis of labeled compounds requires the use of isotopically enriched starting materials. For instance, a labeled lactose molecule could be used in the condensation reaction, or specific positions on the aglycone could be deuterated prior to glycosylation. These labeled substrates are then analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to follow their transformation by the enzyme.

Affinity labels are molecules designed to bind specifically and covalently to the active site of a target protein, thereby "labeling" it for identification and characterization. nih.gov A derivative of this compound can be converted into an affinity label by incorporating a chemically reactive group into its structure, typically on the aglycone. This reactive group is designed to be relatively inert until the molecule is bound within the enzyme's active site, where it can then react with a nearby amino acid residue. This process results in an irreversible covalent bond between the substrate analogue and the enzyme. Subsequent protein digestion and mass spectrometry analysis can then identify the exact site of modification, providing invaluable information about the amino acid residues that constitute the enzyme's active site. The closely related compound, p-Nitrophenyl beta-D-galactopyranoside, is noted for its role as an affinity label, highlighting the utility of this class of compounds in such applications. nih.gov

Enzymatic Hydrolysis of P Nitrophenyl Beta D Lactopyranoside by Glycosidases

Mechanism of Enzymatic Hydrolysis

The hydrolysis of pNP-β-lac by glycosidases is a well-studied reaction that provides insight into the catalytic mechanisms of these enzymes.

Retaining β-glycosidases cleave the glycosidic bond through a double displacement mechanism. This process involves two key steps, each resulting in an inversion of the stereochemistry at the anomeric carbon, ultimately leading to a retention of the original stereochemistry in the final product. The reaction is facilitated by two conserved carboxylic acid residues in the enzyme's active site: a general acid/base catalyst and a nucleophile.

The mechanism proceeds as follows:

Glycosylation: The nucleophilic carboxylate attacks the anomeric carbon, while the acid catalyst protonates the glycosidic oxygen, leading to the departure of the p-nitrophenol leaving group. This step forms a covalent glycosyl-enzyme intermediate.

Deglycosylation: The general acid/base residue, now acting as a base, activates a water molecule. This water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, and the enzymatic nucleophile departs, regenerating the free enzyme.

The p-nitrophenyl group is an excellent leaving group due to its electron-withdrawing nitro group, which stabilizes the negative charge that develops on the phenolic oxygen during the cleavage of the glycosidic bond. acs.org The release of p-nitrophenol, which is yellow in its phenolate (B1203915) form under basic conditions, provides a convenient and continuous spectrophotometric assay for measuring enzyme activity. oiv.intnih.gov The rate of p-nitrophenol release is directly proportional to the rate of the enzymatic hydrolysis. sigmaaldrich.com

During the enzymatic hydrolysis, a transient oxocarbenium ion-like transition state is formed. This high-energy species is characterized by a partially positive charge on the anomeric carbon and the endocyclic oxygen atom. The enzyme's active site is exquisitely shaped to stabilize this transition state, thereby lowering the activation energy of the reaction. For some glycosidases, a short-lived oxocarbenium ion intermediate may be involved in a more dissociative (ionic) process. chemrxiv.org

In certain glycosylation reactions, the protecting group at the neighboring C-2 position can participate in the reaction, a phenomenon known as neighboring group participation (NGP). beilstein-journals.org This participation can influence the stereochemical outcome of the reaction. beilstein-journals.orgacs.org For instance, ester-type protecting groups at the C-2 position can form a 2-O-acyl oxonium ion, which preferentially leads to the formation of trans-glycosidic bonds. acs.org While this is a well-established concept in chemical glycosylation, its direct role in the enzymatic hydrolysis of p-Nitrophenyl beta-D-lactopyranoside is less commonly the primary focus, as the enzyme's active site architecture predominantly controls the reaction stereochemistry. However, the inherent reactivity of the glycosidic bond can be influenced by such neighboring groups. researchgate.net

Kinetic Analysis of this compound Hydrolysis

The study of the rate of enzymatic hydrolysis of pNP-β-lac provides valuable information about the enzyme's efficiency and its affinity for the substrate.

The hydrolysis of this compound by many glycosidases follows Michaelis-Menten kinetics. nih.govjackwestin.comresearchgate.net This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). jackwestin.comsweetstudy.com

V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. jackwestin.com

K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. sweetstudy.com It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m value indicates a higher affinity. sweetstudy.com

k_cat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated.

The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency, reflecting both its affinity for the substrate and its catalytic power. nih.gov

By measuring the initial rate of p-nitrophenol formation at various concentrations of this compound, these kinetic parameters can be determined experimentally using plots such as the Lineweaver-Burk plot. researchgate.netsweetstudy.com

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl-β-D-glucopyranoside by β-glucosidase from Rhynchophorus palmarum Larvae nih.gov

| Parameter | Value | Unit |

|---|---|---|

| K_m | 0.37 | mM |

| k_cat | 89 | s⁻¹ |

| k_cat/K_m | 240.48 | mM⁻¹s⁻¹ |

The data presented is for a related substrate, p-nitrophenyl-β-D-glucopyranoside, to illustrate typical kinetic values.

Pre-Steady-State Kinetic Studies

Pre-steady-state kinetics provide valuable insights into the initial steps of the enzymatic reaction, often revealing the rates of individual steps in the catalytic cycle that are not observable under steady-state conditions. nih.gov

Studies on the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by sweet almond β-glucosidase have demonstrated the utility of pre-steady-state analysis. In the absence of inhibitors, a noticeable lag phase of about 2 seconds was observed before the reaction reached its maximum velocity. researchgate.net This initial lag suggests a multi-step process where a rapid equilibrium is not immediately established. Following this lag, the reaction proceeds at a constant rate. researchgate.net

The presence of certain molecules, such as imidazole (B134444), can significantly alter these initial kinetics. For instance, with the dimeric form of sweet almond β-glucosidase, low concentrations of imidazole were found to activate the enzyme, leading to a higher initial reaction velocity compared to the reaction without imidazole. researchgate.net

Oxygen-18 leaving group kinetic isotope effects (KIEs) have been employed to probe the bond-cleavage step in the β-galactosidase-catalyzed hydrolysis of p-nitrophenyl β-D-galactoside. The observed KIE on Vmax was 1.022, indicating that the cleavage of the glycosidic bond is largely the rate-determining step at substrate saturation. nih.gov

Determination of Rate-Limiting Steps in the Reaction

Identifying the rate-limiting step is fundamental to understanding an enzyme's mechanism. For many glycosidases, the catalytic cycle involves two main phases: glycosylation (formation of a glycosyl-enzyme intermediate) and deglycosylation (hydrolysis of this intermediate).

In the hydrolysis of p-nitrophenyl pivalate (B1233124) by cytoplasmic aldehyde dehydrogenase, kinetic data suggest that the acylation of the enzyme is the rate-determining step. This is in contrast to the hydrolysis of p-nitrophenyl acetate (B1210297) by the same enzyme, where the hydrolysis of the acyl-enzyme intermediate is rate-limiting. nih.gov This difference is highlighted by stopped-flow studies, which show a burst of p-nitrophenoxide with the acetate substrate but not with the pivalate, confirming different rate-limiting steps. nih.gov

For the hydrolysis of p-nitrophenyl β-D-galactoside by β-galactosidase, kinetic isotope effect studies have shown that the cleavage of the bond to the nitrophenyl leaving group is the first irreversible step. nih.gov The results suggest that for this substrate, bond scission is significantly rate-determining. nih.gov The proposed mechanism involves the formation of a covalent galactosyl-enzyme intermediate, and for highly reactive substrates, a transient enzyme-bound galactosyl oxo-carbonium ion may also be formed. nih.gov

Solvent Kinetic Isotope Effects

Solvent kinetic isotope effects (SKIEs), determined by comparing reaction rates in H₂O and D₂O, are a powerful tool for elucidating the role of protons in the transition state of a reaction.

In the papain-catalyzed hydrolysis of p-nitrophenyl esters, the rate-determining deacylation step is approximately 2.3-fold slower in D₂O than in H₂O. nih.gov The linear relationship between the catalytic rate constant (kcat) and the mole fraction of D₂O suggests that the isotope effect arises from a single proton transfer in the transition state. nih.gov This supports a mechanism where a water molecule, acting as a nucleophile, is activated by general base catalysis provided by a histidine residue in the active site. nih.gov

For the hydrolysis of 4-nitrophenyl β-D-glucopyranoside, different SKIEs are observed depending on the pH. In the pH-independent region, a normal SKIE (kH/kD = 1.5) is observed in the presence of buffer, indicating general acid/base catalysis involving a single proton in flight. chemrxiv.orgchemrxiv.org When extrapolated to zero buffer concentration, the SKIE is smaller (kH₂O/kD₂O = 1.1), consistent with a dissociative mechanism involving water attack. chemrxiv.orgchemrxiv.org At high pH, an inverse SKIE of k(HO⁻)/k(DO⁻) = 0.6 suggests that the formation of a 1,2-anhydrosugar intermediate is the rate-determining step. chemrxiv.orgchemrxiv.org Under mildly basic conditions, an inverse SKIE of k(HO⁻)/k(DO⁻) = 0.5 points towards a bimolecular concerted mechanism. chemrxiv.org

Influence of Environmental Factors on Enzymatic Activity

The catalytic efficiency of enzymes is profoundly influenced by their environment. Factors such as pH, temperature, and the composition of the buffer system can significantly alter the rate of enzymatic hydrolysis of this compound.

pH Dependence of Hydrolysis

The pH of the reaction medium dictates the ionization state of amino acid residues in the enzyme's active site and can also affect the stability of the enzyme. Consequently, every enzyme exhibits a characteristic pH-rate profile with an optimal pH for activity.

For the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by a β-glucosidase from the palm weevil Rhynchophorus palmarum, the optimal pH was found to be 5.0. nih.gov The enzyme retained over 70% of its activity within a pH range of 4.6 to 6.0. nih.gov Similarly, the hydrolysis of cellobiose (B7769950) by cellobiase from Trichoderma viride shows a maximum rate at pH 5.2, with enzyme pK values of 3.5 and 6.8, indicating the involvement of ionizable groups in catalysis. nih.gov In contrast, the hydrolysis of p-nitrophenyl-β-D-glucoside by the same enzyme shows a different pH profile, with the rate being constant between pH 4.5 and 6 and decreasing above pH 6, suggesting a pK value of 7.3 for an active site residue. nih.gov

The study of the hydrolysis of 4-nitrophenyl β-D-glucopyranoside across a wide pH range reveals distinct mechanistic pathways. chemrxiv.org At low pH, the reaction proceeds via specific acid-catalyzed hydrolysis. chemrxiv.org In the near-neutral, pH-independent region, the mechanism involves uncatalyzed hydrolysis and general acid/base catalysis. chemrxiv.org Under basic conditions, two mechanisms dominate: a bimolecular nucleophilic substitution at mildly basic pH and neighboring group participation by the C2-oxyanion at high pH. chemrxiv.org

Temperature Effects on Reaction Rate

Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. As temperature increases, the reaction rate generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.

The optimal temperature for the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by the β-glucosidase from Rhynchophorus palmarum was determined to be 55°C. nih.gov The temperature coefficient (Q₁₀), which is the factor by which the rate increases for a 10°C rise in temperature, was calculated to be 1.90 between 40°C and 50°C. nih.gov The activation energy for this reaction, determined from an Arrhenius plot, was 68.78 kJ/mol. nih.gov

For cellobiase from Trichoderma viride, the activation energy for the hydrolysis of cellobiose at pH 5.1 was found to be 10.2 kcal/mol over a temperature range of 5-56°C. nih.gov The hydrolysis of p-nitrophenyl-β-D-glucoside by the same enzyme at pH 5.7 had a slightly higher activation energy of 12.5 kcal/mol in the temperature range of 10-60°C. nih.gov Studies on β-galactosidase from fungi have shown that the optimal temperature for the hydrolysis of o-nitrophenyl-β-d-galactoside is 50°C. jetir.org

Table 1: Temperature Optima and Activation Energies for Glycosidase-Catalyzed Hydrolysis

| Enzyme | Substrate | Optimal Temperature (°C) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| β-Glucosidase (Rhynchophorus palmarum) | p-Nitrophenyl-β-D-glucopyranoside | 55 | 68.78 | nih.gov |

| Cellobiase (Trichoderma viride) | Cellobiose | Not specified | 42.7 (10.2 kcal/mol) | nih.gov |

| Cellobiase (Trichoderma viride) | p-Nitrophenyl-β-D-glucoside | Not specified | 52.3 (12.5 kcal/mol) | nih.gov |

| β-Galactosidase (Fungi) | o-Nitrophenyl-β-d-galactoside | 50 | Not specified | jetir.org |

Impact of Ionic Strength and Buffer Systems

The ionic strength and the specific ions present in the buffer can influence enzymatic activity by affecting the enzyme's conformation and the interactions between the enzyme and substrate.

In the study of 4-nitrophenyl β-D-glucopyranoside hydrolysis, the effect of ionic strength was investigated by varying the concentration of NaCl. The results showed a very small salt effect, indicating limited participation of the salt ions in the reaction. chemrxiv.org Changing the cation from Na⁺ to K⁺ or the anion from Cl⁻ to ClO₄⁻ at high concentrations resulted in only a minor decrease in the reaction rate. chemrxiv.org

The buffer system itself can also participate in the reaction through general acid-base catalysis. For the hydrolysis of 4-nitrophenyl β-D-glucopyranoside in the pH-independent region, varying the buffer concentration at a constant ionic strength revealed a buffer-catalyzed component to the reaction rate. chemrxiv.org However, switching between phosphate/citrate and acetate buffers at the same pH did not significantly alter the rate, suggesting that the general catalysis is not specific to the buffer type. chemrxiv.org

Specificity and Substrate Interactions with Glycosidase Enzymes

Substrate Specificity of Beta-Galactosidases for P-Nitrophenyl beta-D-lactopyranoside

P-Nitrophenyl β-D-lactopyranoside, more commonly referred to in scientific literature as p-Nitrophenyl β-D-galactopyranoside (PNPG), is a synthetic chromogenic substrate used extensively in biochemical assays to detect and quantify the activity of β-galactosidase enzymes. caymanchem.comglycosynth.co.uk The enzyme's ability to act upon this artificial substrate is a direct consequence of its specific structural recognition capabilities. Upon enzymatic cleavage of the glycosidic bond, the colorless substrate releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at a wavelength of approximately 420 nm. caymanchem.comnih.gov This reaction provides a straightforward and rapid method for measuring enzyme kinetics. nih.gov

Beta-galactosidase is a glycoside hydrolase that demonstrates a high degree of specificity for the β-glycosidic bond. wikipedia.org This enzyme catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues from various molecules. wikipedia.orgebi.ac.uk The active site of β-galactosidase is precisely structured to recognize and bind to the β-anomeric configuration, which is the stereochemical arrangement where the glycosidic bond is oriented above the plane of the galactose ring. wikipedia.org This specificity ensures that the enzyme selectively cleaves β-galactosides, such as lactose (B1674315) or synthetic substrates like PNPG, while not acting on molecules with alpha-glycosidic linkages. The enzymatic mechanism involves a nucleophilic attack on the anomeric carbon, leading to the cleavage of the bond connecting the galactose sugar to its aglycone moiety (the p-nitrophenyl group in the case of PNPG). ebi.ac.uk

The interaction between β-galactosidase and its substrates is highly specific for the D-galactose portion of the molecule. nih.gov The enzyme's active site contains amino acid residues that form specific hydrogen bonds and other non-covalent interactions with the hydroxyl groups of the galactopyranose ring. nih.gov Research has shown that the hydroxyl groups at the 2, 3, and 4 positions of the D-galactose ring are particularly critical for proper substrate binding and catalysis. nih.gov These groups must be present and oriented in the correct stereochemical configuration for the enzyme to effectively catalyze the hydrolysis reaction. nih.gov This high specificity for the glycone (sugar) part of the substrate is why β-galactosidase can hydrolyze PNPG but shows negligible activity towards structurally similar compounds containing different sugars, such as p-nitrophenyl-β-D-glucopyranoside.

In contrast to its high specificity for the D-galactose moiety, β-galactosidase exhibits considerable tolerance for the aglycone (non-sugar) portion of its substrates. nih.gov This property allows the enzyme to hydrolyze a wide range of β-D-galactopyranosides with different aglycone groups, including natural ones like glucose (in lactose) and various synthetic ones used in laboratory assays. nih.gov The aglycone part of the substrate influences the kinetic parameters of the reaction, but its chemical nature is not a strict determinant for substrate recognition. nih.gov Hydrophobic aglycones, such as the nitrophenyl group in PNPG and ONPG, have been shown to bind strongly within a hydrophobic pocket of the active site. nih.gov This promiscuity towards the aglycone is fundamental to the use of synthetic chromogenic and fluorogenic substrates, including PNPG, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), and o-nitrophenyl-β-D-galactopyranoside (ONPG), in molecular biology and diagnostics. nih.govscbt.com

Comparative Studies with Other Aryl Glycoside Substrates

P-Nitrophenyl β-D-glucopyranoside (pNPG) is structurally very similar to P-Nitrophenyl β-D-galactopyranoside, differing only in the stereochemistry of the hydroxyl group at the fourth carbon position of the sugar ring (glucose instead of galactose). This seemingly minor structural change is sufficient to render it a poor substrate for β-galactosidase. Instead, p-Nitrophenyl β-D-glucopyranoside serves as a specific chromogenic substrate for a different class of enzymes known as β-glucosidases. cymitquimica.comsigmaaldrich.comnih.gov Upon hydrolysis by β-glucosidase, it releases the same yellow p-nitrophenol chromophore. cymitquimica.com The inability of β-galactosidase to efficiently hydrolyze p-Nitrophenyl β-D-glucopyranoside underscores the critical importance of the D-galactopyranose moiety for substrate recognition and binding in the enzyme's active site, as discussed in section 4.1.2.

O-Nitrophenyl β-D-galactopyranoside (ONPG) is another widely used chromogenic substrate for β-galactosidase and is structurally isomeric to PNPG. libretexts.orgcaymanchem.com In ONPG, the nitro group is attached to the ortho-position of the phenyl ring, whereas in PNPG it is at the para-position. caymanchem.com Both compounds function as effective substrates and release a yellow nitrophenol product upon hydrolysis, allowing for colorimetric measurement of enzyme activity. libretexts.orgresearchgate.net

While both are used for β-galactosidase assays, the difference in the position of the nitro group can lead to variations in their kinetic parameters, depending on the specific β-galactosidase enzyme being studied. nih.gov The electronic and steric differences between the ortho- and para-substituted aglycones can affect the substrate's fit into the active site and the rate of the catalytic reaction. For instance, studies on β-galactosidase paralogues from Mannheimia succiniciproducens revealed different kinetic constants (Km and Vmax) for ONPG and PNPG, indicating that the enzymes could differentiate between these two closely related substrates. nih.gov Despite these potential kinetic differences, ONPG is frequently employed in microbiology and molecular biology for tests like the ONPG test, which identifies bacteria based on their ability to produce β-galactosidase. microbiologyinfo.commicrobenotes.com

Table 1: Comparative Kinetic Parameters of Beta-Galactosidase with Different Aryl Glycoside Substrates

This table presents kinetic data for β-galactosidase enzymes from different microbial sources with various substrates. Note that Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax (maximal velocity), with a lower Km generally suggesting higher affinity. Vmax represents the maximum rate of the reaction.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol min⁻¹ mg⁻¹) |

| Lactobacillus plantarum HF571129 nih.gov | ONPG | 6.644 | 147.5 |

| Lactobacillus plantarum HF571129 nih.gov | Lactose | 23.28 | 10.88 |

| Aspergillus tubingensis GR1 nih.gov | ONPG | 8.33 | 2000 U ml⁻¹ |

| Mannheimia succiniciproducens (MsBgaA) nih.gov | ONPG | 0.41 ± 0.05 | 118 ± 3 |

| Mannheimia succiniciproducens (MsBgaA) nih.gov | PNPG | 0.28 ± 0.02 | 103 ± 2 |

| Mannheimia succiniciproducens (MsBgaB) nih.gov | ONPG | 0.23 ± 0.01 | 179 ± 2 |

| Mannheimia succiniciproducens (MsBgaB) nih.gov | PNPG | 0.22 ± 0.01 | 171 ± 2 |

P-Nitrophenyl alpha-D-glucopyranoside

P-Nitrophenyl alpha-D-glucopyranoside (pNPG) is a widely used chromogenic substrate for detecting α-glucosidase activity. caymanchem.comglycosynth.co.uk The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-nitrophenol, which is quantifiable by colorimetric detection at 405 nm. caymanchem.com This substrate has also been utilized to study glucansucrases. nih.gov

The specificity of α-glucosidases for pNPG is influenced by the residues within the active site. Molecular docking studies have shown that peptides can bind to amino acid residues in the active site of α-glucosidase through hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net In some β-glucosidases, mutations of specific amino acid residues, such as those near the aglycone binding site, can significantly affect the enzyme's catalytic activity on pNPG. researchgate.net For instance, in a β-glucosidase from Thermotoga maritima, certain mutations led to an 85-fold decrease in the apparent kcat value for pNPG. researchgate.net The interaction between the p-nitrophenyl group of the substrate and aromatic residues in the active site, potentially through π-stacking, is also a crucial factor in substrate binding and the formation of the glycosyl-enzyme intermediate. researchgate.net

P-Nitrophenyl alpha-D-galactopyranoside

P-Nitrophenyl alpha-D-galactopyranoside is a chromogenic substrate specifically used for the detection and characterization of α-galactosidase activity. sigmaaldrich.com Similar to other p-nitrophenyl glycosides, its hydrolysis by α-galactosidase yields p-nitrophenol, allowing for a colorimetric assay of enzyme activity. oiv.int The specificity of the enzyme for the galactopyranoside moiety over other sugars like glucopyranoside is determined by the precise arrangement of amino acid residues in the active site, which form a binding pocket that preferentially accommodates the stereochemistry of galactose.

P-Nitrophenyl beta-D-xylopyranoside

P-Nitrophenyl beta-D-xylopyranoside serves as a substrate for β-xylosidases. The enzyme's ability to hydrolyze this substrate is dependent on its recognition of the xylose sugar moiety and the beta-anomeric linkage. Studies on different glycosidases have shown varied specificity. For example, certain α-L-glucosidases have been evaluated for their activity on p-nitrophenyl α-L-xylopyranoside, a stereoisomer of the beta-D-xylopyranoside, and were found to have a lower catalytic efficiency (kcat/Km) for it compared to other p-nitrophenyl α-L-glycosides. nih.gov This highlights the enzyme's stringent requirement for the correct sugar configuration and anomeric linkage for optimal activity.

Enzyme-Substrate Complex Formation and Binding

The formation of a stable enzyme-substrate complex is a prerequisite for catalysis. This process is driven by a combination of interactions between the substrate and the amino acid residues lining the enzyme's active site.

Structural Basis of Recognition and Binding

The recognition and binding of p-nitrophenyl glycosides by glycosidases are governed by the specific architecture of the enzyme's active site. researchgate.net For β-glucosidases, the active site is often a pocket or tunnel. researchgate.netnih.gov Crystal structures of glycosidases in complex with substrates or their analogs reveal that the substrate binds in a specific orientation. For instance, with p-nitrophenyl-β-D-cellobioside and p-nitrophenyl-β-D-lactoside, the sugar units have been observed to bind in the +1 and +2 subsites of the enzyme's product binding site, which is considered a non-productive binding mode for these specific enzymes. nih.gov The relatively small and mobile nitrophenyl group can be accommodated within the aglycone-binding site (or +1 subsite). researchgate.net This structural arrangement ensures the proper positioning of the glycosidic bond relative to the catalytic residues for efficient hydrolysis.

Analysis of Hydrogen Bonding and Non-Polar Interactions

The stability of the enzyme-substrate complex is maintained by a network of hydrogen bonds and non-polar interactions. Hydrogen bonds typically form between the hydroxyl groups of the sugar moiety and polar amino acid residues (e.g., Asp, Glu, Gln) in the active site. bvsalud.orgnih.gov In some glycosidases, a bidentate hydrogen bond involving two active site residues and a single hydroxyl group on the substrate has been observed, indicating a cooperative effect in substrate binding. bvsalud.org

Non-polar interactions, particularly hydrophobic or π-stacking interactions, are crucial for the binding of the p-nitrophenyl aglycone. researchgate.net Aromatic residues like tryptophan, tyrosine, or phenylalanine in the active site can stack with the phenyl ring of the substrate, contributing significantly to the binding affinity. researchgate.net The removal of these interactions through site-directed mutagenesis often leads to a decrease in catalytic efficiency, underscoring their importance in the formation of the enzyme-transition state complex. researchgate.netnih.gov

Role of Active Site Residues in Catalysis

Specific amino acid residues within the active site play direct roles in the catalytic mechanism of glycosidases. nih.gov In a typical retaining β-glucosidase, two key carboxylic acid residues (glutamic or aspartic acid) act as a general acid and a nucleophile. The general acid protonates the glycosidic oxygen, facilitating the departure of the aglycone (p-nitrophenol). The nucleophile then attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate. Finally, a water molecule, activated by the general base (the deprotonated form of the general acid residue), hydrolyzes this intermediate, releasing the sugar and regenerating the free enzyme.

Site-directed mutagenesis studies have been instrumental in elucidating the function of these and other active site residues. acs.org Altering these residues can dramatically impact the enzyme's catalytic efficiency (kcat) and its affinity for the substrate (Km). acs.org For example, mutations in residues involved in binding the +1 subsite can alter the enzyme's product specificity, favoring the synthesis of different types of oligosaccharides in transglycosylation reactions. acs.org These findings demonstrate that the precise positioning and chemical nature of each active site residue are critical for both substrate binding and the subsequent catalytic steps. researchgate.netacs.org

Applications in Enzymology and Biochemical Research

Assay Development for Glycosidase Activity Quantification

The ability to accurately quantify enzyme activity is fundamental to biochemical research. p-Nitrophenyl beta-D-lactopyranoside is employed in the development of robust and reproducible assays for glycosidases that recognize and hydrolyze a terminal β-linked lactose (B1674315) unit.

The primary application of pNPL is in colorimetric assays designed to measure the activity of enzymes like β-galactosidase. The enzymatic hydrolysis of the glycosidic bond in pNPL yields two products: D-lactose and p-nitrophenol. While pNPL itself is colorless, the liberated p-nitrophenol imparts a distinct yellow color under alkaline pH conditions.

This color change can be precisely quantified using a spectrophotometer. The intensity of the yellow color, measured by the absorbance of light, is directly proportional to the amount of p-nitrophenol released. This, in turn, corresponds directly to the level of enzyme activity. The maximal absorbance (λmax) for p-nitrophenol is typically measured at wavelengths between 400 and 420 nm. The assay is typically stopped at a specific time point by adding a high-pH solution, such as sodium carbonate or a borate (B1201080) buffer, which simultaneously halts the enzymatic reaction and maximizes the color of the p-nitrophenolate ion for stable measurement.

The simplicity and colorimetric nature of the pNPL assay make it highly amenable to high-throughput screening (HTS) formats. HTS allows for the rapid testing of thousands of compounds, which is essential in drug discovery and enzyme characterization. The assay can be miniaturized and automated for use in multi-well plates (e.g., 96-well or 384-well plates).

In a typical HTS setup, the enzyme and pNPL substrate are dispensed into the wells, along with compounds from a chemical library. A change in color indicates the rate of the enzymatic reaction, and robotic plate readers can measure the absorbance in all wells quickly. This approach can be used to screen for inhibitors of a specific lactase or to identify enzymes with desired activity profiles from a large number of variants generated through directed evolution.

To ensure consistency and comparability of results across different experiments and laboratories, enzyme activity is reported in standardized units. When using pNPL as a substrate, one unit (U) of enzyme activity is typically defined as the amount of enzyme required to liberate 1.0 micromole (µmol) of p-nitrophenol from pNPL per minute under a specific set of conditions, including pH, temperature, and substrate concentration. This standardization is crucial for characterizing purified enzymes, comparing enzyme preparations, and ensuring the reproducibility of research findings.

Investigation of Enzyme Function and Regulation

Beyond simple activity measurement, pNPL is used to probe more complex aspects of enzyme behavior, including substrate specificity, gene expression, and inhibition.

In molecular biology, reporter genes are used to study gene expression. The E. coli lacZ gene, which codes for β-galactosidase, is one of the most common reporter genes. When a gene of interest's regulatory region is fused to the lacZ gene, the expression of β-galactosidase serves as a proxy for the activity of that regulatory region.

While β-galactosidase is the reporter enzyme, its activity in these systems is most commonly detected using substrates like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which produces an insoluble blue precipitate, or p-Nitrophenyl β-D-galactopyranoside (pNPGal), which is highly sensitive for spectrophotometric quantification. The use of this compound specifically for reporter gene assays is not widely documented, as research has standardized on other specific substrates for this purpose. However, pNPL is valuable in the related field of studying enzyme function, particularly in determining the substrate specificity of various glycosidases. For example, comparing the hydrolysis rate of pNPL with that of pNPGal can reveal an enzyme's preference for a disaccharide versus a monosaccharide substrate.

| Substrate | Sugar Moiety | Relative Hydrolysis Rate (%) |

|---|---|---|

| This compound | Lactose (Gal-Glc) | 100 |

| p-Nitrophenyl beta-D-galactopyranoside | Galactose | 850 |

| p-Nitrophenyl beta-D-glucopyranoside | Glucose | 5 |

Probing Enzyme Reaction Mechanisms

This compound is instrumental in elucidating the kinetic mechanisms of glycosidases. By measuring the rate of p-nitrophenol release, researchers can determine key kinetic parameters such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax). These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Biochemical Characterization of Glycosidases from Diverse Sources

The broad utility of this compound and its analogs, such as p-nitrophenyl-β-D-galactopyranoside (pNP-Gal) and p-nitrophenyl-β-D-glucopyranoside (pNP-Glc), is evident in the characterization of enzymes from a wide array of organisms. These substrates have been used to characterize glycosidases from bacteria like the thermophilic Halothermothrix orenii researchgate.net and Thermotoga maritima caymanchem.com, as well as fungi and insects. mdpi.com This widespread application underscores the fundamental and conserved nature of glycosidase activity across different life forms and the effectiveness of p-nitrophenyl substrates in studying them. The ability to use a standardized assay allows for the comparison of enzyme properties from different biological sources under consistent experimental conditions. oiv.int

Purification and Characterization of Enzymes using this compound

During the purification of glycosidases, pNP-Lac serves as an essential reagent for tracking enzymatic activity. As crude cell extracts are subjected to various chromatographic separation techniques (e.g., ion exchange, gel filtration), the resulting fractions must be assayed to identify those containing the enzyme of interest. The rapid and simple assay using pNP-Lac allows researchers to quickly pinpoint the active fractions and assess the success of each purification step.

A study on a thermostable β-galactosidase from Sterigmatomyces elviae illustrates this process. The enzyme was purified through a multi-step procedure involving chromatography on DEAE-Toyopearl and other columns. rsc.org At each stage, the β-galactosidase activity was measured using a p-nitrophenyl substrate to guide the purification, which ultimately resulted in a 32-fold increase in purity with a 53% yield. rsc.org Following purification, the enzyme's physical and chemical properties, such as molecular weight and isoelectric point, are characterized. rsc.org

Table 1: Example of a Purification Summary for a β-Galactosidase

This table is representative of a typical enzyme purification process where a p-nitrophenyl substrate is used to measure activity.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |

|---|---|---|---|---|---|

| Cell-free Extract | 1500 | 3000 | 2 | 100 | 1 |

| DEAE-Cellulose | 250 | 2400 | 9.6 | 80 | 4.8 |

| Butyl-Toyopearl | 60 | 1980 | 33 | 66 | 16.5 |

| Chromatofocusing | 15 | 1740 | 116 | 58 | 58 |

| Affinity Chromatography | 5 | 1590 | 318 | 53 | 159 |

Data modeled after the purification of a β-galactosidase, where activity is assayed using a p-nitrophenyl substrate. rsc.org

Determination of Enzyme Stability and Optimal Conditions

Identifying the optimal operating conditions is critical for understanding an enzyme's physiological role and for its potential industrial applications. This compound and related compounds are routinely used to determine the optimal pH and temperature for glycosidase activity. By performing the enzymatic assay across a range of pH values and temperatures, a profile of the enzyme's activity can be generated. For example, a β-glucosidase from the fungus Myceliophthora thermophila was found to have an optimal temperature of 60°C and an optimal pH of 5.0 when using p-nitrophenyl β-D-glucopyranoside as the substrate. sigmaaldrich.com

Furthermore, these substrates are used to assess the thermostability of an enzyme by incubating it at various temperatures for a set period before measuring its remaining activity. A thermostable β-galactosidase from Sterigmatomyces elviae was shown to be stable for up to one hour at 80°C, a property determined by assaying with its p-nitrophenyl substrate. rsc.org

Table 2: Optimal Conditions for Various Glycosidases Determined with p-Nitrophenyl Substrates

| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Halothermothrix orenii | β-Glucosidase | 6.0 | 65-70 | researchgate.net |

| Rhynchophorus palmarum | β-Glucosidase | 5.0 | 55 | nih.gov |

| Myceliophthora thermophila | β-Glucosidase | 5.0 | 60 | sigmaaldrich.com |

Application in Microfluidic Systems for Enzymatic Reactions

The adaptation of enzyme assays using p-nitrophenyl substrates to microfluidic platforms represents a significant technological advancement for high-throughput screening. mdpi.comnih.gov Microfluidic systems, or "lab-on-a-chip" devices, allow for the automation of biochemical assays in miniaturized formats, using nanoliter to microliter volumes of reagents. nih.govnih.gov

The principle of the assay remains the same: the enzyme-catalyzed hydrolysis of a substrate like this compound generates a colored product, p-nitrophenol. In a microfluidic device, this reaction can occur within tiny droplets or channels. researchgate.netmdpi.com The small dimensions of these systems lead to rapid heat and mass transfer, which can result in higher reaction rates and yields compared to conventional batch reactions. researchgate.net For example, the enzymatic hydrolysis of p-nitrophenyl-β-D-galactopyranoside in a microreactor was found to be five times faster than in a standard batch setup. researchgate.net

This technology is particularly powerful for directed evolution experiments, where vast libraries of enzyme mutants need to be screened for improved properties like enhanced activity or stability. mdpi.commdpi.com The high-throughput nature of droplet microfluidics enables the rapid analysis of thousands or even millions of individual reactions, a scale unachievable with traditional methods. nih.gov The cost-effectiveness, reduced sample consumption, and high speed make the combination of p-nitrophenyl substrates and microfluidics a powerful tool for modern enzyme engineering and discovery. nih.govresearchgate.net

P Nitrophenyl Beta D Lactopyranoside in Glycosylation Studies

Role as a Model Substrate for Glycosyltransferases

P-Nitrophenyl beta-D-lactopyranoside is widely employed as a model substrate to investigate the activity and specificity of various glycosyltransferases, particularly β-galactosidases. caymanchem.comsigmaaldrich.com The simplicity and reliability of assaying β-galactosidase activity using pNPL, by monitoring the release of p-nitrophenol spectrophotometrically, makes it a standard choice in many biochemical studies. nih.govsigmaaldrich.com

The utility of pNPL extends to the characterization of new enzymes. For instance, it has been used to determine the substrate specificity of β-galactosidases from diverse sources, such as the thermophilic bacterium Thermotoga maritima and the cyanobacterium Nostoc flagelliforme. caymanchem.comnih.gov These studies help in understanding the enzyme's kinetic parameters, optimal reaction conditions, and substrate preferences, which is crucial for their potential industrial applications. nih.gov

Furthermore, derivatives of p-nitrophenyl glycosides are synthesized to create novel substrates for other enzymes. For example, p-nitrophenyl α-maltopentaoside has been enzymatically modified using β-D-galactosidase to synthesize p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside. nih.gov This new compound was then successfully used as a substrate for human α-amylases, demonstrating the versatility of p-nitrophenyl glycosides in developing new analytical methods. nih.gov

Investigation of Transglycosylation Reactions

Beyond its role in hydrolysis studies, this compound is a key player in the investigation of transglycosylation reactions catalyzed by glycosidases. Transglycosylation is the enzymatic transfer of a glycosyl group from a donor to an acceptor molecule other than water, leading to the synthesis of new oligosaccharides. nih.gov

β-Galactosidases, in the presence of high concentrations of a suitable acceptor and a donor like pNPL or lactose (B1674315), can catalyze the formation of galacto-oligosaccharides (GOS). nih.govmdpi.com These enzymes exhibit regioselectivity in their transglycosylation activity, meaning they preferentially form specific glycosidic linkages. For example, β-D-galactosidase from porcine liver has been shown to regioselectively synthesize β-Gal-(1→6)-β-Gal-OC6H4NO2-p. glycosmos.org

The study of transglycosylation using pNPL as a model acceptor or by observing the synthesis of GOS from lactose provides valuable insights into the synthetic capabilities of different β-galactosidases. nih.govglycosmos.org This knowledge is instrumental in the targeted production of specific oligosaccharides with potential prebiotic properties or other industrial applications.

Insights into Carbohydrate Metabolism

The use of p-nitrophenyl-based glycosides, including this compound and its monosaccharide counterpart, p-nitrophenyl-beta-D-glucopyranoside (pNPG), has provided significant insights into carbohydrate metabolism. Studies on the transport of pNPG across rat small intestinal brush-border membranes have revealed the involvement of specific carrier-mediated systems. nih.gov

Research has shown that the uptake of pNPG is a sodium-ion dependent process, similar to the transport of D-glucose, indicating that it utilizes the same high-affinity carrier system. nih.gov Additionally, a distinct low-affinity transport system for pNPG was also identified. nih.gov These findings contribute to a deeper understanding of how glycosides are absorbed in the intestine, which is a fundamental aspect of carbohydrate metabolism. While this specific study focused on the glucopyranoside derivative, the principles of using such chromogenic substrates to probe transport mechanisms are broadly applicable within the study of carbohydrate metabolism.

The enzymatic hydrolysis of lactose by β-galactosidase into glucose and galactose is a critical step in the metabolism of this disaccharide. nih.gov The use of pNPL and similar substrates in characterizing β-galactosidases from various organisms, including those found in the gut microbiota, helps to elucidate the metabolic pathways involved in the breakdown and utilization of complex carbohydrates. nih.gov

Advanced Research Topics and Future Directions

P-Nitrophenyl beta-D-lactopyranoside in Catalytic Antibody Research

This compound and similar p-nitrophenyl esters have been instrumental in the study of catalytic antibodies, also known as abzymes. These antibodies are engineered to possess enzymatic activity, and p-nitrophenyl-containing compounds serve as valuable substrates to probe their catalytic mechanisms. Research in this area has focused on understanding both the catalytic efficiency and the challenges associated with these novel biocatalysts.

A significant area of investigation involves the phenomenon of product inhibition or inactivation. For instance, studies on the catalytic antibody CNJ206, which catalyzes the hydrolysis of p-nitrophenyl esters, revealed that the antibody loses a substantial portion of its activity after just a few catalytic cycles. caymanchem.com This inactivation has been attributed to the formation of a stable acylated intermediate with amino acid residues within the antibody's binding site. caymanchem.com

Detailed kinetic and spectroscopic analyses have provided insights into this inactivation process. Techniques such as isoelectric focusing and mass spectrometry have shown that incubation of the antibody with its p-nitrophenyl ester substrate leads to the formation of several acylated Fab (fragment antigen binding) species. caymanchem.com The inactivation is stable at alkaline pH but can be reversed by treatment with hydroxylamine, which suggests the acylation of tyrosine residues. caymanchem.com X-ray crystallographic analysis of the antibody's binding site has allowed researchers to identify potential tyrosine residues, such as Tyr L96, that are likely candidates for this covalent modification. caymanchem.com These findings are crucial for the future development of more robust catalytic antibodies, suggesting that site-directed mutagenesis of these key residues could prevent substrate-induced inactivation and lead to significant improvements in catalytic efficiency. caymanchem.com

Development of Novel Glycosidase Inhibitors

This compound (pNPL) plays a pivotal role in the discovery and development of novel glycosidase inhibitors, compounds of significant therapeutic interest for managing diseases like diabetes, influenza, and lysosomal storage disorders. nih.gov Its primary function in this field is not as an inhibitor itself, but as a highly effective chromogenic substrate for screening and characterizing potential inhibitory compounds. sigmaaldrich.com

The utility of pNPL stems from its chemical structure. Upon enzymatic cleavage of the glycosidic bond by a β-lactosidase or related glycosidase, the colorless substrate releases p-nitrophenol, a compound that is intensely yellow in color and can be easily quantified using spectrophotometry. cymitquimica.com This property allows for a straightforward and high-throughput method to measure enzyme activity. In the context of inhibitor development, researchers can incubate the target enzyme with a library of potential inhibitors and then add pNPL to the mixture. A reduction in the intensity of the yellow color compared to a control reaction without the inhibitor indicates that the compound has successfully inhibited the enzyme's activity.

This assay is widely used for:

Primary Screening: Rapidly testing large libraries of synthetic or natural product compounds for any inhibitory effect against a specific glycosidase.

Kinetic Characterization: Determining the potency (e.g., IC₅₀ value) and the mechanism of inhibition (e.g., competitive, non-competitive) of promising lead compounds.

Substrate Specificity Studies: While developing inhibitors, understanding the enzyme's substrate preferences is crucial. pNPL and its analogs are used to define the structural requirements for substrate binding, which in turn informs the design of inhibitors that can effectively compete with the natural substrate. caymanchem.com

Furthermore, analogs of p-nitrophenyl glycosides can be synthesized to act as affinity labels, a type of irreversible inhibitor. These molecules are structurally similar to the substrate and bind to the active site, where a reactive group on the label forms a covalent bond with an amino acid residue, permanently inactivating the enzyme. ebi.ac.uk This technique is valuable for identifying active site residues and understanding the catalytic mechanism, which is critical information for designing potent and specific inhibitors.

Structural Biology of Enzyme-P-Nitrophenyl beta-D-lactopyranoside Complexes

Understanding the three-dimensional interactions between an enzyme and its substrate is fundamental to elucidating its catalytic mechanism and for the rational design of inhibitors. While obtaining a crystal structure of an enzyme bound to its natural substrate, like this compound (pNPL), is often challenging due to the transient nature of the complex and its rapid turnover into products, various structural biology techniques provide significant insights.

Direct crystallographic evidence for an enzyme-pNPL complex is scarce. However, researchers have successfully crystallized β-galactosidases in complex with the product of the reaction (galactose) or with potent inhibitors like 1-deoxygalactonojirimycin. rcsb.orgnih.gov These structures are highly informative, revealing the architecture of the active site, the key amino acid residues involved in binding the galactose moiety, and the conformational changes that occur upon ligand binding. nih.gov For example, the crystal structure of human β-galactosidase shows a catalytic TIM barrel domain where the galactose product binds, and highlights the residues responsible for recognition. rcsb.orgnih.gov

To bridge the gap in understanding the initial substrate binding, computational methods such as molecular docking are employed. These studies use the known structure of the enzyme to predict the most likely binding pose of pNPL in the active site. For instance, docking studies with the closely related p-Nitrophenyl-β-D-galactopyranoside (pNPG) against β-galactosidase models have identified key interactions. nih.gov These models predict that the nitrophenyl group settles into a hydrophobic pocket, while the sugar moiety forms crucial hydrogen bonds with polar residues.

Table 1: Predicted Interacting Residues in β-Galactosidase Active Site with p-Nitrophenyl-based Substrates

| Interacting Residue | Predicted Interaction Type | Role in Binding/Catalysis |

| Glu461 | Acid/Base Catalyst | Donates a proton to the glycosidic oxygen. |

| Glu537 | Nucleophile | Attacks the anomeric carbon. |

| Tyr503 | Hydrophobic Interaction | Stabilizes the p-nitrophenyl ring. |

| Met502 | Hydrophobic Interaction | Contributes to the hydrophobic pocket for the aglycone. |

| Arg388 | Hydrogen Bonding | Orients the galactose moiety. |

Note: This table is a composite based on data from related enzyme-ligand complexes and docking studies of similar substrates like o-Nitrophenyl-β-D-galactopyranoside (ONPG).

These structural and computational studies provide a detailed map of the active site, guiding the development of new substrates and inhibitors with improved affinity and specificity.

Computational Modeling of this compound Enzymatic Reactions

Computational modeling has become an indispensable tool for investigating enzymatic reactions at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. Molecular dynamics (MD) simulations and molecular docking are key computational techniques used to study the hydrolysis of substrates like this compound (pNPL) by glycosidases. nih.gov

Molecular docking is used to predict the binding orientation of pNPL within the enzyme's active site and to estimate the strength of the interaction, often expressed as a binding energy score. This approach is particularly useful for comparative studies. For example, a study involving the modeling of a psychrophilic (cold-active) β-galactosidase from Pseudoalteromonas haloplanktis used docking to compare its binding affinity for substrates, including the related compound p-Nitrophenyl-β-D-galactopyranoside (pNPG), against its mesophilic and thermophilic counterparts. nih.gov

The results from such studies can reveal important differences in how enzymes adapted to different temperatures interact with the substrate. The docking analysis showed that the psychrophilic enzyme had a higher binding affinity (more negative binding energy) for the substrate compared to the enzymes from warmer environments. nih.gov This suggests that the active site of the cold-active enzyme is structurally optimized to bind and process the substrate more efficiently at low temperatures. nih.gov

Table 2: Comparative Docking Results for p-Nitrophenyl-β-D-galactopyranoside (pNPG) with Different β-Galactosidases

| Enzyme Source | Temperature Adaptation | Predicted Binding Energy (kcal/mol) with pNPG |

| Pseudoalteromonas haloplanktis | Psychrophilic (Cold-adapted) | -7.21 |

| Escherichia coli | Mesophilic (Moderate temp.) | -6.54 |

| Thermophilus aquaticus | Thermophilic (Heat-adapted) | -5.89 |

Data adapted from a comparative docking study of β-galactosidases. nih.gov

Beyond static docking, molecular dynamics simulations can model the dynamic behavior of the enzyme-substrate complex over time. These simulations can visualize the conformational changes the enzyme undergoes to accommodate the substrate, the movement of water molecules within the active site, and the trajectory of the reaction pathway, including the formation of transition states and the release of the p-nitrophenol product. While specific MD simulations for pNPL hydrolysis are part of ongoing research frontiers, the methodology has been successfully applied to understand hydrolysis mechanisms in many other enzyme systems. nih.gov

Q & A

Basic: How is P-nitrophenyl β-D-lactopyranoside used as a substrate in enzyme activity assays?

Answer:

P-Nitrophenyl β-D-lactopyranoside (PNP-β-Lac) is widely employed to measure β-lactosidase or glycosidase activity. Upon enzymatic hydrolysis, it releases p-nitrophenol (PNP), which forms a yellow chromophore under alkaline conditions, detectable at 405–410 nm .

Methodology:

- Assay Setup: Prepare a reaction mixture containing enzyme, substrate (0.1–10 mM PNP-β-Lac in buffer), and a stop solution (e.g., 1 M Na₂CO₃).

- Kinetics: Monitor absorbance over time to calculate initial velocity (V₀). Use the extinction coefficient of PNP (ε ≈ 18,500 M⁻¹cm⁻¹ at pH 10) to quantify product formation .

- Controls: Include substrate-only and enzyme-free blanks to correct for non-enzymatic hydrolysis.

Basic: What analytical methods are optimal for detecting hydrolysis products of PNP-β-D-lactopyranoside?

Answer:

UV-Vis spectrophotometry is standard for high-throughput screening. For complex mixtures, HPLC-UV or microdialysis-coupled HPLC provides higher resolution, separating PNP from interferents like cellular debris .

Optimization Tips:

- HPLC Parameters: Use a C18 column with isocratic elution (e.g., 70:30 water:acetonitrile + 0.1% TFA) and monitor at 310–410 nm .

- Detection Limits: Microdialysis setups enable real-time monitoring of enzyme kinetics with minimal sample consumption .

Advanced: How can structural modifications of PNP-β-D-lactopyranoside derivatives enhance oligosaccharide analysis?

Answer:

Derivatization with UV-active groups (e.g., 4-(p-nitrophenyl)butoxyamine) facilitates oligosaccharide purification and structural analysis. These derivatives enable:

- HPLC Separation: Resolve complex glycans using reverse-phase columns with UV detection .

- Mass Spectrometry: Per-O-methylated derivatives yield intense molecular ion signals in FAB-MS, reducing sample requirements .

- GC-MS Compatibility: Neutral derivatives (e.g., 4-nitrophenylbutoxyaminoalditols) allow methylation analysis for linkage determination .

Advanced: How to resolve discrepancies in kinetic data when using PNP-β-D-lactopyranoside with mutant enzymes?

Answer:

Unexpected kinetic parameters (e.g., altered or ) may arise from mutations affecting substrate binding or catalysis.

Troubleshooting Steps:

- Substrate Specificity: Test alternative substrates (e.g., PNP-β-fucopyranoside) to confirm enzyme specificity .

- pH/Activity Profiles: Compare pH optima between wild-type and mutants to identify catalytic residue perturbations .

- Molecular Dynamics (MD): Simulate substrate-enzyme interactions to pinpoint steric or electronic effects .

Basic: What are critical considerations for synthesizing and characterizing PNP-β-D-lactopyranoside?

Answer:

Synthesis Routes:

- Koenigs-Knorr Method: React peracetylated lactosyl bromide with p-nitrophenol in anhydrous conditions, followed by deprotection .

- Purity Assessment: Validate via TLC (single spot) and HPLC (>98% purity). Confirm anomeric configuration using NMR (e.g., , ) and optical rotation ( ≈ +242° to +248°) .

Advanced: How can PNP-β-D-lactopyranoside derivatives be applied in glycobiology beyond enzyme assays?

Answer:

Derivatives like 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside serve as:

- Glycan Probes: Study carbohydrate-protein interactions (e.g., lectin binding) via competitive inhibition assays .

- Biosensors: Immobilize derivatives on surfaces to detect glycan-binding proteins using SPR or fluorescence .

Basic: What storage conditions prevent degradation of PNP-β-D-lactopyranoside?

Answer:

- Short-Term: Store at 0–6°C in desiccated, amber vials to limit hydrolysis .

- Long-Term: Aliquot and freeze at –20°C under inert gas (N₂/Ar). Monitor purity biannually via HPLC .

Advanced: What statistical approaches validate kinetic models for PNP-β-D-lactopyranoside hydrolysis?

Answer:

- Nonlinear Regression: Fit Michaelis-Menten curves using software (e.g., GraphPad Prism) with weighting for heteroscedasticity .

- Error Analysis: Report 95% confidence intervals for and . Use F-tests to compare nested models (e.g., substrate inhibition vs. standard MM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.